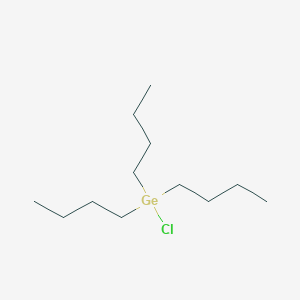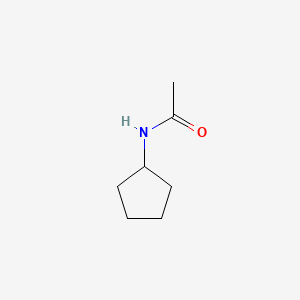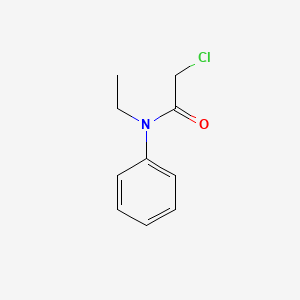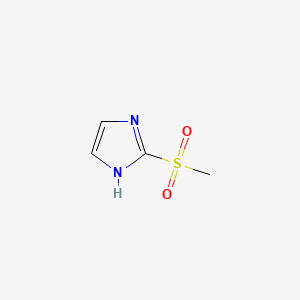
Chlorure de tributylgermane
Vue d'ensemble
Description
Germane, tributylchloro-, also known as tributylgermanium chloride, is an organometallic compound with the molecular formula C12H27ClGe. It is a colorless to straw-colored liquid that is insoluble in water but reacts with it. This compound is primarily used in various fields, including chemistry, materials science, and industrial applications .
Applications De Recherche Scientifique
Germane, tributylchloro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity.
Materials Science: This compound is used in the preparation of germanium-containing materials, including thin films and semiconductors.
Industrial Applications: It is utilized in the production of high-purity germanium for electronic and optical applications.
Mécanisme D'action
Target of Action
Tributylchlorogermane, also known as Germane, tributylchloro-, is an organometallic compound Organometallic compounds, in general, are known to interact with a variety of biological targets, including proteins, DNA, and cellular structures, depending on their specific chemical structure and properties .
Mode of Action
Organometallic compounds typically exert their effects through their ability to form covalent bonds with biological targets, leading to changes in the structure and function of these targets .
Biochemical Pathways
Organometallic compounds can potentially affect a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Organometallic compounds, in general, can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure and properties .
Result of Action
The effects of organometallic compounds can range from changes in protein function to dna damage, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Tributylchlorogermane can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germane, tributylchloro- can be synthesized through the reaction of germanium tetrachloride with tributylmagnesium chloride or tributylaluminum. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
GeCl4+3Bu3MgCl→GeBu3Cl+3MgCl2
Industrial Production Methods: Industrial production of germane, tributylchloro- involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity germanium tetrachloride and tributylmagnesium chloride is crucial for industrial production .
Types of Reactions:
Substitution Reactions: Germane, tributylchloro- can undergo substitution reactions where the chlorine atom is replaced by other groups. For example, it can react with nucleophiles such as alkoxides or amines to form corresponding substituted germanium compounds.
Reduction Reactions: This compound can be reduced to form germane (GeH4) using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with germane, tributylchloro- under mild conditions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed:
Substituted Germanium Compounds: Depending on the nucleophile used, various substituted germanium compounds can be formed.
Germane (GeH4): Reduction of germane, tributylchloro- yields germane.
Comparaison Avec Des Composés Similaires
- Methylgermanium Trichloride
- Phenylgermanium Trichloride
- Ethylgermanium Trichloride
- Diphenylgermanium Dichloride
- Triphenylgermanium Chloride
Comparison: Germane, tributylchloro- is unique due to its specific reactivity and the presence of three butyl groups attached to the germanium atom. This makes it distinct from other germanium chlorides, which may have different alkyl or aryl groups. The presence of butyl groups influences its solubility, reactivity, and applications in various fields .
Propriétés
IUPAC Name |
tributyl(chloro)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSUONCJRRKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062190 | |
| Record name | Germane, tributylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-36-4 | |
| Record name | Tributylchlorogermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, tributylchloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, tributylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, tributylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylchlorogermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















